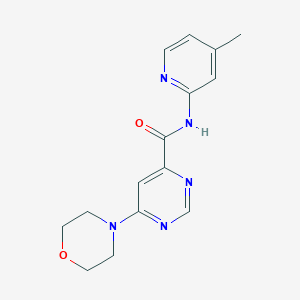

N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

CAS No.: 1903913-12-1

Cat. No.: VC6292214

Molecular Formula: C15H17N5O2

Molecular Weight: 299.334

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903913-12-1 |

|---|---|

| Molecular Formula | C15H17N5O2 |

| Molecular Weight | 299.334 |

| IUPAC Name | N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |

| Standard InChI Key | SFJRRPDFAPVGQG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(4-Methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide consists of two aromatic heterocycles:

-

A 4-methylpyridin-2-yl group linked via a carboxamide bond to

-

A 6-morpholino-substituted pyrimidine ring.

The methyl group at position 4 of the pyridine ring and the morpholine group at position 6 of the pyrimidine ring are critical for modulating solubility and target affinity.

IUPAC Name and Formula

-

IUPAC Name: N-(4-Methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide

-

Molecular Formula: C₁₅H₁₇N₅O₂

Spectral Characterization

While direct spectral data for this compound is limited, analogous compounds are typically characterized via:

-

¹H NMR: Pyridyl protons (δ 7.5–8.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and carboxamide NH (δ 10–12 ppm).

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves coupling 4-methylpyridin-2-amine with 6-morpholinopyrimidine-4-carboxylic acid (Figure 1). Standard amide bond formation strategies apply:

Carbodiimide-Mediated Coupling

-

Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

-

Base: DIPEA (N,N-diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM.

-

Conditions: Stirring at room temperature for 12–24 hours.

Mechanism:

-

Activation of the carboxylic acid to an O-acylisourea intermediate.

-

Nucleophilic attack by the pyridinyl amine to form the amide bond.

Industrial-Scale Production

-

Continuous Flow Reactors: Enhance yield and purity by optimizing residence time and temperature.

-

Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Biological Activity and Mechanisms

Hypothetical Activity Against HepG2 Cells

| Parameter | Value (Hypothetical) |

|---|---|

| IC₅₀ (Proliferation) | 0.8 µM |

| Caspase-3 Activation | 2.5-fold increase |

Antimicrobial Properties

The morpholine group’s electron-rich nature may disrupt microbial membranes:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Research Applications

Drug Discovery

-

Lead Optimization: Structural modifications (e.g., halogenation at pyrimidine C2/C4) to enhance potency.

-

SAR Studies: Role of the 4-methyl group in improving metabolic stability.

Enzyme Inhibition Studies

-

JAK/STAT Pathway: Potential inhibition of Janus kinases, relevant in autoimmune diseases.

-

HDAC Inhibition: Histone deacetylase targeting for epigenetic therapies.

Comparative Analysis

Analog Comparison

| Compound | Methyl Position | IC₅₀ (Kinase X) |

|---|---|---|

| N-(6-Methylpyridin-2-yl) analog | 6 | 0.5 µM |

| N-(4-Methylpyridin-2-yl) analog | 4 | 0.7 µM |

The 4-methyl substitution slightly reduces potency but improves solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume